REACTION_CXSMILES
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[CH3:1][N:2]1[C:9]([NH2:10])=[C:8]([NH2:11])[C:6](=[O:7])[NH:5][C:3]1=[O:4].[C:12](OC(=O)C)(=O)[CH3:13]>>[CH3:1][N:2]1[C:9]2[N:10]=[C:12]([CH3:13])[NH:11][C:8]=2[C:6](=[O:7])[NH:5][C:3]1=[O:4]
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Name
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Quantity
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2.5 g
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Type
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reactant
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Smiles
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CN1C(=O)NC(=O)C(=C1N)N
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Name
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|
Quantity
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25 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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The residue was dissolved in 10% sodium hydroxide solution (50 ml)
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
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The product was filtered
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Type
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WASH
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Details
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washed with water (15 ml), with acetone (15 ml)
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Type
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CUSTOM
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Details
|
dried under vacuum
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Name
|
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Type
|
|
Smiles
|
CN1C(NC(C=2NC(=NC12)C)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |